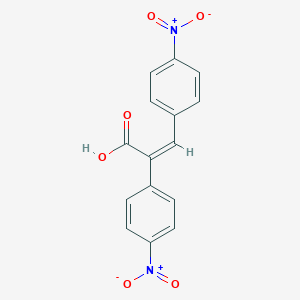

2,3-Bis{4-nitrophenyl}acrylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10N2O6 |

|---|---|

Molecular Weight |

314.25g/mol |

IUPAC Name |

(Z)-2,3-bis(4-nitrophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C15H10N2O6/c18-15(19)14(11-3-7-13(8-4-11)17(22)23)9-10-1-5-12(6-2-10)16(20)21/h1-9H,(H,18,19)/b14-9- |

InChI Key |

MJNHSMCHYCVNAZ-ZROIWOOFSA-N |

SMILES |

C1=CC(=CC=C1C=C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C2=CC=C(C=C2)[N+](=O)[O-])\C(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C=C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Bis 4 Nitrophenyl Acrylic Acid and Its Molecular Congeners

Direct Synthesis Approaches to 2,3-Bis{4-nitrophenyl}acrylic acid

Direct synthetic routes to this compound primarily rely on condensation reactions that form the central carbon-carbon double bond. The choice of reaction pathway can influence the yield and stereoisomeric purity of the final product.

Knoevenagel Condensation Pathways for Diarylacrylic Acid Formation

The Knoevenagel condensation is a fundamental and widely used method for the synthesis of α,β-unsaturated acids. wikipedia.orgmdpi.com This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.org For the synthesis of this compound, this pathway entails the reaction between 4-nitrophenylacetic acid (the active methylene component) and 4-nitrobenzaldehyde.

The reaction is typically catalyzed by a mild base such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgresearchgate.net The base facilitates the deprotonation of the α-carbon of 4-nitrophenylacetic acid, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 4-nitrobenzaldehyde, leading to an aldol-type intermediate which subsequently dehydrates to form the C=C double bond of the final product. A variation of this is the Doebner modification, which uses pyridine as the solvent and can lead to decarboxylation if a dicarboxylic acid like malonic acid is used. wikipedia.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Nitrophenylacetic acid | 4-Nitrobenzaldehyde | Piperidine/Pyridine | This compound |

Stereoselective Synthesis of (E)- and (Z)-Isomers of Diarylacrylic Acids

The geometry of the double bond in diarylacrylic acids is critical, as (E) and (Z) isomers can possess distinct physical, chemical, and biological properties. researchgate.net Achieving stereoselectivity in the synthesis of these compounds is a significant focus. While Knoevenagel condensations can sometimes produce a mixture of isomers, the reaction conditions can be tuned to favor one isomer over the other. wikipedia.org

Factors such as the choice of solvent, temperature, and catalyst can influence the stereochemical outcome. organic-chemistry.org For instance, in some cases, one isomer may be thermodynamically more stable, and equilibration under the reaction conditions can lead to its enrichment. wikipedia.org Specific methodologies have been developed for the stereoselective synthesis of other (E)- and (Z)-alkenes, which could potentially be adapted for diarylacrylic acids. organic-chemistry.orgdrexel.edunsf.gov For example, the separation of E and Z isomers of a similar acrylic acid has been achieved by selective acidification of their sodium salts. researchgate.net

Alternative Olefination Reactions for α,β-Unsaturated Carboxylic Acid Systems

Besides the Knoevenagel condensation, other olefination reactions are available for the synthesis of α,β-unsaturated carboxylic acids. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for forming carbon-carbon double bonds with high stereocontrol. researchgate.netorganic-chemistry.org An HWE approach to this compound would involve the reaction of a phosphonate (B1237965) ylide derived from an ester of 4-nitrophenylacetic acid with 4-nitrobenzaldehyde. This reaction often shows a high preference for the (E)-isomer. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

Other methods for synthesizing α,β-unsaturated systems include the Peterson olefination and various transition metal-catalyzed cross-coupling reactions. researchgate.net Tandem reaction sequences, such as dehydrogenation-olefination-decarboxylation, have also been explored for creating unsaturated carboxylic acid derivatives. nih.gov

Synthesis of Key Precursors and Reaction Intermediates

The efficient synthesis of this compound is dependent on the availability of the starting materials, 4-nitrophenylacetic acid and 4-nitrobenzaldehyde.

Preparation of 4-Nitrophenylacetic Acid Derivatives

4-Nitrophenylacetic acid is a crucial precursor. nih.gov A common synthetic route starts with the nitration of phenylacetic acid. orgsyn.org Alternatively, it can be prepared from p-nitrobenzyl cyanide via hydrolysis. orgsyn.org The nitrile itself can be synthesized from benzyl (B1604629) cyanide through nitration. google.com Another multi-step synthesis involves the conversion of 4-nitrotoluene (B166481) to 4-nitrobenzyl bromide, followed by cyanation and then hydrolysis to the desired acid.

| Starting Material | Intermediate | Final Product |

| Phenylacetic Acid | - | 4-Nitrophenylacetic Acid |

| p-Nitrobenzyl Cyanide | - | 4-Nitrophenylacetic Acid |

| Benzyl Cyanide | 4-Nitrophenylacetonitrile | 4-Nitrophenylacetic Acid google.com |

Synthetic Routes to Substituted Benzaldehydes for Condensation Reactions

4-Nitrobenzaldehyde is the other key starting material. wikipedia.orgmerckmillipore.comsigmaaldrich.com It is commonly prepared by the oxidation of 4-nitrotoluene. wikipedia.org A laboratory method for this oxidation utilizes chromium(VI) oxide in acetic anhydride (B1165640). wikipedia.org Another route involves the hydrolysis of 4-nitrobenzal bromide. prepchem.com

| Starting Material | Reagents | Product |

| 4-Nitrotoluene | Chromium(VI) oxide/Acetic Anhydride | 4-Nitrobenzaldehyde wikipedia.org |

| 4-Nitrobenzal bromide | H₂O | 4-Nitrobenzaldehyde prepchem.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry to the synthesis of this compound and its congeners focuses on minimizing environmental impact by improving reaction efficiency, reducing waste, and using less hazardous materials. Key strategies include the development of benign reaction conditions and the use of sustainable catalysts to enhance atom economy. nih.gov

The synthesis of diaryl acrylic acids, likely proceeding through variants of the Perkin or Knoevenagel condensation reactions, traditionally involves high temperatures and organic solvents. longdom.orgjk-sci.com Green chemistry initiatives have led to the development of more sustainable alternatives.

One significant advancement is the replacement of conventional organic solvents with environmentally benign media. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully used for Perkin reactions, allowing the synthesis of cinnamic acid derivatives to proceed efficiently under milder conditions and without the need for an additional catalyst. rsc.orgrsc.org These solvents are often biodegradable and can be recovered and reused, increasing the sustainability of the process. rsc.org Similarly, ionic liquids have been employed as recyclable catalysts in aqueous media for Knoevenagel condensations, offering high yields and accelerated reaction rates. ajgreenchem.comajgreenchem.com

Solvent-free approaches represent another major avenue in green synthesis. Mechanochemical methods, where reactions are induced by grinding solid reactants together, have been applied to Knoevenagel condensations using sustainable organocatalysts like chitosan (B1678972) derived from crustacean waste. rsc.org Microwave-assisted synthesis, often performed under solvent-free conditions, can also dramatically reduce reaction times and energy consumption compared to conventional heating methods for Perkin-type reactions. jk-sci.commdpi.com

| Reaction Type | Benign Condition | Key Advantages | Reference |

|---|---|---|---|

| Perkin Reaction | Deep Eutectic Solvent (Choline Chloride/Urea) | Biodegradable, reusable solvent; mild conditions; catalyst-free. | rsc.orgrsc.org |

| Knoevenagel Condensation | Solvent-free Mechanochemistry | Eliminates solvent waste; faster kinetics; high product selectivity. | rsc.org |

| Knoevenagel Condensation | Microwave-Assisted, Solvent-free | Reduced reaction times; energy efficient; simple product isolation. | mdpi.com |

| Knoevenagel Condensation | Aqueous medium with Ionic Liquid catalyst | Use of water as solvent; recyclable catalyst; high yields. | ajgreenchem.comajgreenchem.com |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.com The synthesis of tetrasubstituted alkenes like this compound is a challenge where maximizing atom economy is highly desirable. researchgate.netucl.ac.uk This is best achieved through the use of catalytic, rather than stoichiometric, reagents which are consumed in the reaction.

Sustainable catalytic systems often employ materials that are renewable, non-toxic, and recyclable. For Knoevenagel condensations, a variety of green catalysts have been explored. Chitosan, a biopolymer, serves as an eco-friendly and recyclable heterogeneous organocatalyst. rsc.org Porous calcium hydroxyapatite, a material related to bone mineral, has been shown to be an excellent, reusable catalyst, particularly when combined with microwave activation. mdpi.com Other heterogeneous systems, such as Ag@TiO2 nanocomposites, can also effectively catalyze Knoevenagel condensations and are easily separated from the reaction mixture by simple filtration. nih.gov The use of such recyclable solid catalysts minimizes waste and simplifies product purification.

| Catalyst | Reaction | Sustainability Features | Reference |

|---|---|---|---|

| Chitosan | Knoevenagel Condensation | Derived from renewable crustacean waste; biodegradable; recyclable. | rsc.org |

| Porous Calcium Hydroxyapatite | Knoevenagel Condensation | Heterogeneous; high thermal stability; reusable for multiple cycles. | mdpi.com |

| [Bmim][OAc] (Ionic Liquid) | Knoevenagel Condensation | Recyclable; enables use of water as a solvent. | ajgreenchem.comajgreenchem.com |

| Ag@TiO2 Nanocomposite | Knoevenagel Condensation | Heterogeneous; easily recoverable by filtration. | nih.gov |

Derivatization Strategies for this compound

The carboxylic acid moiety is a versatile functional group that serves as a primary site for molecular modification. msu.edu Derivatization of this compound at this site can be used to modulate its physicochemical properties, such as solubility and electronic character, or to prepare it for conjugation to other molecules for advanced applications.

Esterification is a fundamental transformation of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used as the solvent, or the water byproduct is removed as it forms. masterorganicchemistry.comchemguide.co.uk

However, the structure of this compound, with two bulky nitrophenyl groups flanking the acrylic acid backbone, likely imposes significant steric hindrance around the carbonyl carbon. This can make standard esterification methods challenging. For sterically hindered acids, more potent activation methods are often required. One strategy involves the in-situ formation of highly reactive benzotriazole (B28993) esters, which can then react with even bulky tertiary alcohols to form the desired ester. researchgate.net Other methods for ester formation include reaction with dialkyl dicarbonates in the presence of a Lewis acid catalyst. organic-chemistry.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Equilibrium-driven; works best with excess alcohol. | masterorganicchemistry.commasterorganicchemistry.com |

| Benzotriazole Ester Intermediates | Alcohol, HOBt, EDC, Base (e.g., DMAP) | Effective for sterically hindered acids and alcohols. | researchgate.net |

| Dialkyl Dicarbonate Method | Alcohol, Dialkyl Dicarbonate, Lewis Acid (e.g., MgCl2) | Forms a reactive anhydride intermediate. | organic-chemistry.org |

Beyond esters, the carboxylic acid group can be converted into other functional derivatives, most notably amides. Amide bond formation is one of the most important reactions in organic synthesis, crucial for creating peptides and other biologically active molecules. Direct amidation of a carboxylic acid with an amine typically requires a coupling agent to activate the carboxyl group.

A wide array of modern amidation methods have been developed to be efficient and compatible with various functional groups. Boron-based reagents, such as B(OCH2CF3)3, can facilitate direct amidation under mild, operationally simple conditions. acs.org A one-pot procedure using thionyl chloride in a solvent like dimethylacetamide (DMAC) can rapidly convert acids to amides without the need for an added base. researchgate.net For more sensitive substrates, a host of peptide coupling reagents (e.g., HATU, HBTU, PyBOP) are available that promote amide bond formation with high efficiency and low rates of side reactions. Such functionalization could be used to attach this compound to polymers, surfaces, or biomolecules to create materials with novel optical or electronic properties.

Studying structure-property relationships requires the synthesis of a library of analogous compounds with systematic variations in their structure. For this compound, this would involve introducing additional substituents onto the two phenyl rings. While late-stage functionalization of aromatic C-H bonds is possible, a more straightforward and common approach is to incorporate the desired substituents from the beginning of the synthesis.

Advanced Spectroscopic and Structural Elucidation of 2,3 Bis 4 Nitrophenyl Acrylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution. For 2,3-Bis{4-nitrophenyl}acrylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the atomic connectivity and stereochemistry.

The ¹H NMR spectrum provides critical information about the chemical environment of protons in the molecule. The key signals expected for this compound are those for the aromatic protons, the single vinylic proton, and the acidic proton of the carboxyl group.

The two 4-nitrophenyl groups give rise to two distinct AA'BB' systems, appearing as a pair of doublets for each ring. The protons ortho to the nitro group are expected to be downfield (at a higher δ value) compared to the protons meta to the nitro group due to its strong electron-withdrawing nature.

A crucial aspect of the ¹H NMR analysis is the determination of the E/Z isomeric configuration. The chemical shift of the lone vinylic proton is highly diagnostic. scielo.org.mx In the (E)-isomer, this proton is typically deshielded and appears at a lower field compared to the (Z)-isomer. This is due to the anisotropic effect of the C-2 phenyl ring. Conversely, in the (Z)-isomer, this proton is shielded and appears at a relatively higher field. scielo.org.mx The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (>10 ppm), which would disappear upon D₂O exchange.

Interactive Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound Isomers in DMSO-d₆

| Proton Assignment | Expected δ (ppm) for (E)-Isomer | Expected δ (ppm) for (Z)-Isomer | Multiplicity | Coupling Constant (J Hz) |

| Aromatic (4H, Ring A) | ~8.30 | ~8.25 | d | ~8.8 |

| Aromatic (4H, Ring B) | ~7.60 | ~7.50 | d | ~8.8 |

| Vinylic-H | ~7.90 | ~7.30 | s | - |

| Carboxylic Acid (-COOH) | >12.0 | >12.0 | br s | - |

| Note: Values are estimations based on the analysis of structurally similar compounds like (E/Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)-acrylic acid. scielo.org.mx Ring A refers to the nitrophenyl group at C-3 and Ring B to the nitrophenyl group at C-2. |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the two olefinic carbons, and the carbons of the two nitrophenyl rings.

The carbonyl carbon (C=O) of the carboxylic acid is typically observed in the range of 167-170 ppm. The signals for the aromatic carbons are spread between approximately 124 ppm and 148 ppm, with the carbons attached to the nitro groups (ipso-carbons) appearing at the lower field end of this range.

Similar to ¹H NMR, the chemical shifts of the vinylic carbons are diagnostic for the isomeric configuration. The vinylic carbon at position 3 (C-3) in the (E)-isomer is notably deshielded and appears at a lower field (higher ppm) compared to the same carbon in the (Z)-isomer. scielo.org.mx This distinction provides a confirmatory method for assigning the stereochemistry.

Interactive Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound Isomers in DMSO-d₆

| Carbon Assignment | Expected δ (ppm) for (E)-Isomer | Expected δ (ppm) for (Z)-Isomer |

| Carbonyl (-C =O) | ~168.0 | ~167.0 |

| Olefinic C-2 | ~130.0 | ~129.0 |

| Olefinic C-3 | ~141.0 | ~132.0 |

| Aromatic C (ipso, C-NO₂) | ~147.5 | ~147.3 |

| Aromatic C (ipso, C-alkene) | ~145.0 | ~144.5 |

| Aromatic CHs | 124.0 - 133.0 | 124.0 - 133.0 |

| Note: Values are estimations based on the analysis of structurally similar compounds. scielo.org.mx The exact assignment of aromatic carbons would require 2D NMR data. |

2D NMR experiments are indispensable for confirming the complex structure and stereochemistry. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between J-coupled protons. For this compound, COSY would primarily confirm the coupling between the ortho and meta protons within each of the nitrophenyl rings, helping to assign the AA'BB' systems. scielo.org.mx

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the vinylic proton signal to the corresponding vinylic carbon signal and each aromatic proton signal to its respective aromatic carbon, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for stereochemical confirmation by detecting through-space proximity of protons. For the (E)-isomer, a NOE correlation would be expected between the vinylic proton and the ortho-protons of the C-2 phenyl ring. For the (Z)-isomer, the NOE would be observed between the vinylic proton and the ortho-protons of the C-3 phenyl ring. This provides unambiguous proof of the geometric arrangement around the double bond.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be from the carboxylic acid and nitro functional groups. The O-H stretch of the carboxylic acid dimer appears as a very broad band in the region of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration is expected as a strong, sharp peak. For the (E)-isomer, this band typically appears around 1670-1690 cm⁻¹, while for the (Z)-isomer, reduced conjugation may shift this band to a higher wavenumber, around 1700-1720 cm⁻¹. scielo.org.mx

The two nitro groups give rise to two characteristic strong absorptions: an asymmetric stretching vibration around 1510-1530 cm⁻¹ and a symmetric stretching vibration around 1340-1350 cm⁻¹. scielo.org.mx Other expected bands include C=C stretching from the alkene and aromatic rings (1600-1450 cm⁻¹) and C-H stretching from the aromatic rings (~3100 cm⁻¹).

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch (dimer) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | ~3100 | Medium |

| Carbonyl C=O Stretch (E-isomer) | 1670 - 1690 | Strong |

| Carbonyl C=O Stretch (Z-isomer) | 1700 - 1720 | Strong |

| Alkene & Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong (multiple bands) |

| Asymmetric NO₂ Stretch | 1510 - 1530 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1350 | Strong |

| Note: Wavenumbers are based on data for analogous compounds containing nitro and carboxylic acid functionalities. scielo.org.mxnist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Dynamics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, which includes two phenyl rings, a carbon-carbon double bond, and a carbonyl group, is expected to result in strong absorption in the UV region.

The primary absorption band would be due to a π → π* electronic transition across the conjugated system. Given the presence of two powerful auxochromic and chromophoric nitro groups, the wavelength of maximum absorption (λ_max) is expected to be significantly red-shifted (bathochromic shift) compared to simpler cinnamic acids. The λ_max would likely fall in the range of 290-340 nm. scielo.org.mx The polarity of the solvent can influence the position of λ_max; a shift is often observed when moving from non-polar to polar solvents.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₅H₁₀N₂O₆), the calculated molecular weight is approximately 314.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 314. The fragmentation pattern would likely involve the initial loss of common neutral fragments. Key expected fragment ions would include:

[M - OH]⁺: Loss of a hydroxyl radical (m/z 297).

[M - COOH]⁺: Loss of the carboxyl group, leading to the corresponding dinitrostilbene (B14013056) cation (m/z 269). This is often a very prominent peak. scielo.org.mx

[M - NO₂]⁺: Loss of a nitro group (m/z 268). Further fragmentation of the phenyl rings and cleavage of the acrylic backbone would lead to a series of lower mass ions. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent molecule and its fragments with high precision. nih.gov

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Determination

Single crystal X-ray diffraction is a powerful analytical method for determining the precise three-dimensional structure of a molecule. unimi.it For derivatives of this compound, this technique has been instrumental in confirming their molecular structures and understanding their solid-state conformations.

In a study of (E)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)-acrylic acid, a related derivative, single-crystal X-ray diffraction analysis provided crucial data for its structural corroboration. scielo.org.mx Crystals suitable for this analysis were obtained by slow evaporation from a mixture of chloroform (B151607) and hexane. scielo.org.mx The data collection was performed on an Enraf Nonius Kappa-CCD diffractometer using Mo Kα radiation (λ=0.71073 Å). scielo.org.mx

Similarly, the crystal structure of 3-(4-nitrophenyl)-2-phenylacrylic acid and its derivatives have been investigated by X-ray diffraction. researchgate.net This analysis revealed key structural parameters and the spatial arrangement of the constituent atoms.

A derivative, 2-methyl-3-(4-nitrophenyl)acrylic acid, was found to crystallize and its structure was determined. nih.gov The analysis showed that the aromatic ring makes a dihedral angle of 42.84 (8)° with the carboxylate group and 8.01 (14)° with the nitro group. nih.gov The bond lengths were determined to be within normal ranges, with C=O at 1.2300 (15) Å and C-O at 1.2996 (16) Å. The two N-O bonds of the nitro group were found to be nearly equal in length at 1.2185 (16) and 1.2204 (17) Å. nih.gov

Another related compound, 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol (B12086533), was analyzed, revealing a di-substituted acetylene (B1199291) residue capped by di-methylhydroxy and 4-nitrobenzene groups. core.ac.uk The nitro group was found to be nearly co-planar with the benzene (B151609) ring, with a dihedral angle of 9.4 (3)°. core.ac.uk

Below is a table summarizing the crystallographic data for a derivative, 2-methyl-3-(4-nitrophenyl)acrylic acid. nih.gov

| Parameter | Value |

| Empirical Formula | C10H9NO4 |

| Formula Weight | 207.18 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 13.1910(8) |

| b (Å) | 10.3449(5) |

| c (Å) | 7.4635(4) |

| α (°) | 90 |

| β (°) | 102.230(6) |

| γ (°) | 90 |

| Volume (ų) | 995.35(9) |

| Z | 2 |

Analysis of Intermolecular Hydrogen Bonding Networks within Crystalline Lattices

Intermolecular hydrogen bonds play a crucial role in dictating the packing of molecules in the crystalline state. In the case of this compound derivatives, the carboxylic acid functional group is a primary site for hydrogen bond formation.

For instance, the (E)-isomer of 3-(4-methoxyphenyl)-2-(4-nitrophenyl)-acrylic acid exhibits intermolecular hydrogen bonding between the acid groups, leading to the formation of centrosymmetric dimers. scielo.org.mx In contrast, the (Z)-isomer shows hydrogen bonding between the acid group and a methoxy (B1213986) group of a neighboring molecule. scielo.org.mx

In the crystal structure of 2-methyl-3-(4-nitrophenyl)acrylic acid, intermolecular O-H···O hydrogen bonds lead to the formation of centrosymmetric R22(8) dimers. nih.gov These dimers are further connected by intermolecular C-H···O hydrogen bonds, creating an R33(7) ring motif. nih.gov This extensive hydrogen bonding network results in the formation of polymeric sheets. nih.gov

The crystal packing of 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol is characterized by hexameric clusters formed via O-H···O(hydroxy) hydrogen bonds, creating 12-membered {···OH}6 synthons. core.ac.uk These clusters are then interconnected into a three-dimensional architecture by C-H···O(nitro) interactions. core.ac.uk

The table below details the hydrogen bond geometry for 2-methyl-3-(4-nitrophenyl)acrylic acid. nih.gov

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | **<(DHA) (°) ** |

| O1-H1···O2i | 0.82 | 1.82 | 2.639(2) | 176 |

| C7-H7···O1i | 0.93 | 2.58 | 3.498(2) | 169 |

Symmetry code: (i) -x, -y, -z+1

Investigation of Crystal Packing Motifs and Polymorphism

The study of crystal packing reveals how molecules arrange themselves in a stable, repeating pattern within a crystal. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of investigation as different polymorphs can exhibit distinct physical properties. nih.govresearchgate.net

In the case of 2-methyl-3-(4-nitrophenyl)acrylic acid, the crystal structure is composed of polymeric sheets formed through extensive hydrogen bonding. nih.gov The packing is further stabilized by π-interactions between the nitro group and the aromatic ring of an adjacent molecule, with a distance of 3.7572 (14) Å between the nitrogen atom and the centroid of the aromatic ring. nih.gov

The study of polymorphism in various organic compounds has demonstrated that different crystalline forms can arise from variations in molecular conformation and/or packing arrangements. nih.govresearchgate.net These differences can be influenced by factors such as the solvent used for crystallization and temperature. For example, two polymorphs of bis(2-nitrophenyl) trisulphide were identified, with one having molecular symmetry that corresponds with the crystallographic symmetry, while the other does not. nih.gov Similarly, two polymorphs of 2-amino-5-nitrobenzophenone (B23384) were found to exist in the same crystal class and space group, whereas two polymorphs of bis(2-nitrophenyl) sulphide crystallized in different crystal classes and space groups. nih.gov While specific studies on the polymorphism of this compound are not detailed in the provided search results, the principles of polymorphism in related structures suggest it is a potential area for further investigation.

Based on a comprehensive search for scientific literature, there is currently no available public data from computational or theoretical investigations specifically focused on the chemical compound “this compound”.

While extensive research exists on related compounds, such as other nitrophenyl derivatives and acrylic acids, the specific electronic, structural, and reactivity data required to populate the requested article outline for this compound has not been found in the indexed scientific literature. Methodologies like Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and analyses of molecular descriptors are commonly applied to similar molecules, but the results are highly specific to the exact molecular structure being studied.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and its specific subsections for "this compound" without the foundational research data. Extrapolation from other compounds would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 2,3 Bis 4 Nitrophenyl Acrylic Acid

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts in Crystals

There are no published reports of Hirshfeld surface analysis performed on the crystal structure of 2,3-Bis{4-nitrophenyl}acrylic acid. Such an analysis would be instrumental in visualizing and quantifying the intermolecular contacts that govern the crystal packing. By mapping properties like dnorm, shape index, and curvedness onto the Hirshfeld surface, one could identify and characterize the significant intermolecular interactions, such as hydrogen bonds and π-π stacking, which are expected to be present in the crystalline form of this molecule.

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes and Dynamic Behavior

Specific molecular dynamics (MD) simulations for this compound have not been reported in the scientific literature. MD simulations would offer a dynamic perspective on the molecule's behavior, allowing for the exploration of its conformational landscape, the flexibility of the acrylic acid chain, and the rotational freedom of the nitrophenyl groups. Furthermore, simulations in different solvent environments could provide insights into its solvation and aggregation behavior.

Supramolecular Chemistry and Crystal Engineering of 2,3 Bis 4 Nitrophenyl Acrylic Acid Systems

Design Principles for Achieving Noncentrosymmetric Crystal Structures in Diarylacrylic Acids

The generation of noncentrosymmetric (NCS) crystal structures is a primary goal in crystal engineering, as these materials can exhibit valuable second-order nonlinear optical (NLO) properties. For diarylacrylic acids, achieving NCS packing requires overcoming the natural tendency of molecules, particularly the carboxylic acid groups, to form centrosymmetric dimers.

Key design principles include:

Chemical Modification : Altering the molecular structure is a fundamental strategy. It has been demonstrated that chemical modification of a parent acid, such as 3-(4-nitrophenyl)-2-phenylacrylic acid, can change the symmetry of the supramolecular fragments that molecules form in the crystal. researchgate.net This, in turn, can disrupt centrosymmetric packing and promote the formation of an NCS crystal structure. researchgate.net For instance, converting the carboxylic acid to an ester or an amide can prevent the typical centrosymmetric acid-dimer formation and introduce new packing motifs. researchgate.net

Utilizing Competing Interactions : Introducing strong intermolecular interactions that can compete with or override the centrosymmetric carboxylic acid dimerization is another effective approach. Donor-acceptor interactions have been successfully used to engineer crystal structures. researchgate.net For example, co-crystallizing molecules with electron-donating and electron-accepting groups can encourage specific packing arrangements.

Steric Hindrance : The introduction of bulky substituents can sterically hinder the formation of common centrosymmetric synthons, forcing the molecules into alternative, potentially noncentrosymmetric arrangements.

Chirality : Incorporating a chiral center into the molecule guarantees that it will crystallize in one of the 65 chiral Sohncke space groups, thus ensuring a noncentrosymmetric bulk material.

These principles highlight that a holistic approach, considering both strong and weak intermolecular interactions, is necessary for the precise construction of desired supramolecular architectures. researchgate.net

Role of Hydrogen Bonding in Directing Self-Assembly and Crystal Packing

Hydrogen bonding is a dominant force in the self-assembly of carboxylic acids, including diaryl-substituted acrylic acids. The predictable and directional nature of these bonds makes them a primary tool for crystal engineers.

In many substituted acrylic acids, the carboxylic acid groups readily form robust centrosymmetric dimers via O-H···O hydrogen bonds, creating a recognizable R²₂(8) graph-set motif. nih.gov This powerful interaction often dictates the initial packing of the molecules. For example, in the crystal structure of the related compound 2-methyl-3-(4-nitrophenyl)acrylic acid, molecules form these characteristic centrosymmetric dimers. nih.gov Similarly, N-(4-nitrophenyl)-β-alanine, which also contains a carboxylic acid and a nitrophenyl group, forms dimeric structures through O-H···O hydrogen bonds with an O···O distance of 2.656(2) Å. researchgate.net

Beyond this primary dimerization, weaker C-H···O hydrogen bonds often play a crucial secondary role in assembling these dimers into higher-order structures. nih.govresearchgate.net In the case of 2-methyl-3-(4-nitrophenyl)acrylic acid, adjacent dimers are linked by C-H···O interactions, which results in the formation of polymeric sheets. nih.gov In N-(4-nitrophenyl)-β-alanine, the dimers are further connected by weak N-H···O hydrogen bonds involving the nitro group. researchgate.net The cumulative effect of multiple hydrogen bonds is a key principle in supramolecular chemistry, enabling the formation of stable, higher-order assemblies from individual molecules. acs.org

Table 1: Examples of Hydrogen Bonding in Related Nitrophenyl-substituted Acids

| Compound | Hydrogen Bond Type | Interaction Details | Resulting Structure | Reference |

| 2-Methyl-3-(4-nitrophenyl)acrylic acid | O-H···O | Forms centrosymmetric R²₂(8) dimers. | Dimer formation | nih.gov |

| C-H···O | Links adjacent dimers. | Polymeric sheets | nih.gov | |

| N-(4-nitrophenyl)-β-alanine | O-H···O | Forms centrosymmetric dimers (O···O distance: 2.656(2) Å). | Dimer formation | researchgate.net |

| N-H···O | Weakly interacts between dimers (amine H and nitro O). | Links dimers | researchgate.net |

Analysis of π-π Stacking Interactions in Crystalline Architectures

While hydrogen bonding often directs the primary assembly, π-π stacking interactions between the aromatic rings are critical in defining the three-dimensional crystalline architecture. mdpi.comscirp.org These non-covalent interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of aromatic systems, significantly influence the stability and packing of molecules like 2,3-Bis{4-nitrophenyl}acrylic acid. scirp.org

The presence of electron-withdrawing nitro groups on the phenyl rings makes the aromatic systems electron-deficient, which can lead to specific types of stacking arrangements. Analysis of related structures reveals the importance of these interactions.

In 2-methyl-3-(4-nitrophenyl)acrylic acid, a π-interaction is observed between the nitro group and the aromatic ring (N-O···π), with a distance of 3.7572 (14) Å between the nitrogen atom and the centroid of the ring. nih.gov

The relative orientation of the aromatic rings is also crucial. In the aforementioned compound, the aromatic ring forms a dihedral angle of 42.84 (8)° with the carboxylate group, influencing how the molecules can approach each other. nih.gov

Table 2: π-Interactions in a Related Diarylacrylic Acid Derivative

| Compound | Interaction Type | Geometric Details | Dihedral Angles | Reference |

| 2-Methyl-3-(4-nitrophenyl)acrylic acid | N-O···π | Distance of 3.7572 (14) Å between N atom and ring centroid. | Aromatic ring to carboxylate group: 42.84 (8)° | nih.gov |

| Aromatic ring to nitro group: 8.01 (14)° | nih.gov |

Co-crystallization Strategies Involving this compound

Co-crystallization, the process of forming a crystalline solid containing two or more different molecular components in a stoichiometric ratio, is a powerful strategy in crystal engineering. For a molecule like this compound, co-crystallization can be used to introduce new functionalities, alter physical properties, or direct the formation of specific, desirable solid-state architectures.

A key strategy involves the use of donor-acceptor interactions. researchgate.net Given that the nitrophenyl groups make the target molecule electron-deficient (an acceptor), it could be co-crystallized with a complementary diarylacrylic acid or another molecule bearing electron-donating groups (a donor). This approach has been used to engineer a 1:1 molecular complex between two different acids, creating a structure where a solid-state photochemical reaction is permitted. researchgate.net

Another strategy involves forming co-crystals with molecules that can form strong, competing hydrogen bonds. For example, co-formers like pyridine (B92270) or other nitrogen-containing heterocycles can disrupt the typical acid-dimer synthon by forming a stronger O-H···N hydrogen bond with the carboxylic acid group. This redirects the self-assembly process, leading to entirely new crystal structures.

Challenges in co-crystallization exist, as self-crystallization of the individual components can sometimes be more favorable. For instance, an attempt to co-crystallize donor-acceptor substituted (E,E,E)-diphenylhexatriene derivatives was unsuccessful, with only the single component crystallizing from the solution. mdpi.com Success often depends on a careful selection of co-formers and crystallization conditions to favor the formation of the hetero-molecular crystal lattice.

Polymorphism and Pseudopolymorphism in Diaryl-substituted Acrylic Acids

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physical and chemical properties. Pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates) or water (hydrates) into the lattice. Both phenomena are of critical importance in materials science and the pharmaceutical industry.

For diaryl-substituted acrylic acids, the existence of multiple functional groups capable of forming different intermolecular interactions makes polymorphism likely. The final crystal form obtained can be highly sensitive to the crystallization conditions, such as:

Solvent : The polarity, hydrogen-bonding capability, and size of the solvent molecule can influence which intermolecular synthons are formed and stabilized, leading to different polymorphs. Studies on related compounds have shown that crystallization from different solvents is a primary method for discovering and preparing different polymorphic forms. researchgate.net

Temperature and Supersaturation : The rate of cooling and the level of supersaturation can affect the nucleation and growth kinetics, favoring either the thermodynamically stable form or a metastable polymorph.

Additives : The presence of impurities or specifically added "tailor-made" additives can inhibit the growth of certain crystal faces or promote the nucleation of a specific polymorph. Polymers have also been investigated as tools to control crystallization and induce the formation of desired polymorphic forms. nih.gov

The study of polymorphism in the this compound system is crucial for ensuring the reproducibility of its material properties and for discovering new forms with potentially enhanced characteristics.

Reaction Mechanisms and Distinct Chemical Transformations Involving 2,3 Bis 4 Nitrophenyl Acrylic Acid

Intramolecular Cycloisomerization Reactions of Related Acrylic Acid Esters

While specific studies on the intramolecular cycloisomerization of 2,3-bis{4-nitrophenyl}acrylic acid are not extensively documented, the reactivity of analogous systems provides insight into potential transformations. The cycloisomerization of acrylic acid derivatives often serves as a powerful tool for the synthesis of heterocyclic and carbocyclic frameworks.

Research on related compounds, such as 3-phenoxy acrylic acid esters, has demonstrated that palladium-catalyzed intramolecular cycloisomerization can occur via C-O bond cleavage and subsequent C-O/C-C bond formation to yield 2,3-disubstituted benzofurans. jst.go.jp This type of reaction typically involves the coordination of the palladium catalyst to the molecule, followed by an oxidative cyclization step that forms a five-membered palladacycle. jst.go.jp Similarly, gold-catalyzed cycloisomerization of allenoic acids and acetylenic acids has been effectively used to produce various lactones, which are common structural motifs in natural products. nih.govmdpi.com The mechanism of gold-catalyzed reactions is believed to proceed through the π-electrophilic activation of the alkyne or allene (B1206475) by the gold catalyst. mdpi.com

In the context of nitro-substituted compounds, the cycloisomerization of o-alkynylnitrobenzenes has been reported. ncl.res.in Furthermore, gold-catalyzed cycloisomerization of 2-[(2-nitrophenyl)ethynyl]phenylacetic acids leads to the regioselective formation of 6-exo-dig cyclized lactones, with the strong resonance effect of the nitro group likely influencing the high selectivity. mdpi.com Given these precedents, it is conceivable that under appropriate catalytic conditions, derivatives of this compound could undergo analogous intramolecular cyclization reactions, potentially leading to complex heterocyclic structures.

Photochemical Reactions: [2+2] Photodimerization and Photopolymerization in the Solid State

The photochemical behavior of α,β-unsaturated carbonyl compounds, particularly in the solid state, is a well-established area of study. These reactions, which include [2+2] photodimerization and photopolymerization, are highly dependent on the crystal packing of the molecules. nih.govmdpi.com The tight and regular arrangement of molecules in a crystal can pre-organize the reactants for a specific reaction pathway, often leading to higher efficiency and selectivity compared to reactions in solution. mdpi.com

The [2+2] cycloaddition is a prominent reaction for olefins in solid-state organic photochemistry, yielding cyclobutane (B1203170) derivatives that can be difficult to access through other synthetic routes. nih.govmdpi.com For a [2+2] photodimerization to occur in the solid state, the double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å. The photodimerization of cinnamic acids and their derivatives to form truxillic and truxinic acids is a classic example of this type of transformation. researchgate.netthieme-connect.com The stereochemical outcome of the reaction is dictated by the spatial arrangement of the monomers in the crystal lattice.

While unsubstituted α,ω-diphenylpolyenes are often photochemically inert in the solid state due to unfavorable packing, the introduction of appropriate substituents can facilitate [2+2] photodimerization and photopolymerization. nih.govmdpi.com For instance, ring-substitution with electron-withdrawing groups like cyano or formyl groups has been shown to induce solid-state [2+2] photocycloaddition in diarylpolyenes. nih.gov Given that this compound possesses electron-withdrawing nitro groups, it is plausible that its solid-state photochemical behavior could be influenced by these substituents, potentially leading to photodimerization or photopolymerization under UV irradiation.

Studies on related acrylic acid derivatives have shown that solid-state photopolymerization can be an effective method for creating polymers with specific properties. researchgate.netrsc.orgresearchgate.net For example, the solid-state photopolymerization of acrylic acid at low temperatures has been investigated, demonstrating that factors like initiator concentration and the presence of additives can significantly affect the conversion and kinetics of the reaction. researchgate.net

Nitrodecarboxylation Reactions of α,β-Unsaturated Acids

Nitrodecarboxylation is a significant transformation of α,β-unsaturated carboxylic acids, providing a direct route to nitroolefins. chemrevlett.comchemrevlett.com This reaction involves the replacement of the carboxylic acid group with a nitro group. Several methodologies have been developed to achieve this transformation, often employing metal-based catalysts.

One effective method involves the use of copper(II) nitrate (B79036) as both the nitrating agent and the catalyst in a refluxing solvent like acetonitrile. researchgate.netresearchgate.net This approach is noted for being additive-free and tolerating a range of aryl- and heteroaryl-substituted olefinic carboxylic acids. chemrevlett.com Other metal nitrates, however, such as those of iron, silver, and nickel, have been found to be ineffective in this specific transformation. researchgate.net A proposed mechanism for this copper-catalyzed reaction involves the coordination of the copper to the carboxylate, followed by attack of the nitrate and subsequent decarboxylation. researchgate.net

Another approach to nitrodecarboxylation utilizes a copper(I)-catalyzed reaction in the presence of air, with t-butyl nitrite (B80452) serving as the nitrating agent. chemrevlett.com This method is also tolerant of both electron-donating and electron-withdrawing substituents on the aromatic rings of the unsaturated acid. chemrevlett.com Furthermore, nitrodecarboxylation can be achieved under solvent-free conditions using various metal nitrates and nitric acid at ambient temperature. chemrevlett.com A free-radical mechanism has been proposed for nitrodecarboxylation reactions that use nitric acid and an additive like azobisisobutyronitrile (AIBN). chemrevlett.comnih.gov

Given the general applicability of these methods to a variety of α,β-unsaturated carboxylic acids, it is highly probable that this compound would undergo nitrodecarboxylation under similar conditions to yield the corresponding nitroalkene.

Table 1: Catalytic Systems for Nitrodecarboxylation of α,β-Unsaturated Acids

| Catalyst/Reagent System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Cu(NO₃)₂ | Refluxing MeCN, additive-free | Aryl- and heteroaryl-substituted olefinic carboxylic acids | chemrevlett.comresearchgate.net |

| CuCl / t-BuONO | MeCN, air | Aromatic and heteroaromatic α,β-unsaturated acids | chemrevlett.com |

| Metal nitrates / HNO₃ | Solvent-free, ambient temperature | Various α,β-unsaturated carboxylic acids | chemrevlett.com |

| HNO₃ / AIBN | MeCN | α,β-Unsaturated carboxylic acids | chemrevlett.comnih.gov |

Other Notable Organic Transformations and Functional Group Interconversions

Beyond the specific reaction classes discussed above, the structural features of this compound allow for a variety of other organic transformations and functional group interconversions. The carboxylic acid moiety, the activated double bond, and the nitro groups all represent sites for potential chemical modification.

For instance, the carboxylic acid group can be converted into other functional groups such as esters, amides, or acid chlorides. The esterification of the related 3-(4-nitrophenyl)acrylic acid is a common transformation. bldpharm.com The conversion of an amide to an ester, though less common, has been reported in the context of related heterocyclic systems. researchgate.net

The double bond can participate in various addition reactions. For example, the copper-catalyzed aerobic oxidative/decarboxylative phosphorylation of aryl acrylic acids with P(III)-nucleophiles has been reported, leading to the formation of β-keto-organophosphorus compounds. polyu.edu.hk

The nitro groups on the phenyl rings can also be transformed. For example, the reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. In a related compound, 3-(2-nitrophenyl)acrylic acid, the nitro group participates in a reductive cyclization to form N-hydroxyindoles. rsc.org In a different reaction sequence, a tandem deacetalization-Knoevenagel condensation followed by reduction has been demonstrated where a nitro group was reduced to an amine. chinesechemsoc.org

Future Research Directions and Emerging Applications of 2,3 Bis 4 Nitrophenyl Acrylic Acid Systems

Exploration of Novel, High-Yield Synthetic Pathways and Catalysis

The synthesis of 2,3-disubstituted acrylic acids, including 2,3-Bis{4-nitrophenyl}acrylic acid, traditionally relies on classic condensation reactions. Future research will focus on optimizing these pathways for higher yields, milder conditions, and improved sustainability.

Key synthetic strategies that warrant further exploration include the Perkin reaction and the Knoevenagel condensation . wikipedia.orgresearchgate.net The Perkin reaction involves the condensation of an aromatic aldehyde (4-nitrobenzaldehyde) with an acid anhydride (B1165640) (4-nitrophenylacetic anhydride) in the presence of its alkali salt, which acts as a base catalyst. wikipedia.org The Knoevenagel condensation offers an alternative route, reacting an active methylene (B1212753) compound (4-nitrophenylacetic acid) with a carbonyl compound (4-nitrobenzaldehyde), typically catalyzed by a weak base like an amine. wikipedia.orgmdpi.com

The high reactivity of 4-nitrobenzaldehyde, due to the electron-withdrawing nitro group which enhances the positive charge on the carbonyl carbon, makes it an excellent substrate for these nucleophilic addition reactions. unacademy.com

Future investigations should focus on:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for similar Perkin-type reactions, offering a greener alternative to conventional heating. eurjchem.com

Novel Catalytic Systems: Exploring different base catalysts, such as various amines (piperidine, pyridine (B92270), triethylamine) or solid-supported catalysts, could lead to improved selectivity and easier product purification. iitk.ac.in The development of catalyst-free, water-mediated protocols is also a growing area of interest to enhance the green credentials of the synthesis. rsc.org

One-Pot Procedures: Designing a streamlined synthesis where precursors are converted to the final product in a single reaction vessel would enhance efficiency and reduce waste.

| Reaction Type | Catalyst | Typical Conditions | Potential Advantages |

|---|---|---|---|

| Perkin Reaction | Alkali salt of the carboxylic acid (e.g., Sodium 4-nitrophenylacetate) | High temperature (e.g., 180°C) | Classic, well-established method. onlineorganicchemistrytutor.com |

| Knoevenagel Condensation | Weak organic bases (e.g., Piperidine (B6355638), Pyridine) | Reflux in a suitable solvent (e.g., Ethanol) | Milder conditions than Perkin reaction. wikipedia.org |

| Microwave-Assisted Perkin-type | Pyrrolidine | Solvent-free, microwave irradiation (e.g., 10 min) | Rapid, high yields, environmentally friendly. eurjchem.com |

| Modified Knoevenagel | Boric Acid | Aqueous ethanol, room temperature | Mild, efficient, and uses an inexpensive catalyst. mdpi.com |

Application of Advanced Characterization Techniques for Complex Supramolecular Assemblies

The carboxylic acid group in this compound is a prime driver for the formation of ordered, non-covalent structures known as supramolecular assemblies. mdpi.com A critical area of future research involves using advanced characterization techniques to understand and control these assemblies.

Based on studies of analogous cinnamic acid derivatives, it is highly probable that this compound forms stable hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact to form a characteristic ring motif. nih.govnih.gov These dimers can then pack into larger, ordered polymeric sheets or 3D networks.

Advanced characterization will be essential to elucidate these structures:

Single-Crystal X-ray Diffraction: This remains the gold standard for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and, crucially, the intermolecular interactions (like hydrogen bonds) that define the supramolecular architecture. nih.govresearchgate.net

Spectroscopic Methods: A combination of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (LC-MS) is vital for confirming the covalent structure of the synthesized molecule and its derivatives. niscair.res.inresearchgate.net

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into the thermal stability of the compound and its assemblies, identifying melting points and decomposition temperatures, which are critical for materials applications.

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Triclinic | Describes the basic crystal symmetry. |

| Space Group | P-1 | Defines the symmetry elements within the unit cell. |

| Key Interaction | Intermolecular O—H···O hydrogen bonds | Confirms the formation of centrosymmetric dimers. |

| Angle between aromatic rings | 69.1(6)° | Indicates a non-planar molecular conformation. |

Rational Design of New Derivates for Tailored Optical and Electronic Properties

The this compound scaffold is an ideal candidate for the rational design of new materials with specific optical and electronic properties. The molecule contains a π-conjugated system linking electron-withdrawing nitro groups (acceptors) and the acrylic acid moiety, which can be modified. This structure is reminiscent of donor-acceptor systems widely explored for nonlinear optical (NLO) applications. optica.orgnih.gov

NLO materials can alter the properties of light and are crucial for technologies like optical data storage and telecommunications. nih.gov Future research will focus on creating derivatives of this compound to optimize these properties.

Design strategies include:

Modifying Phenyl Ring Substituents: Replacing one of the nitro groups with a strong electron-donating group (e.g., methoxy (B1213986), -OCH₃; or dimethylamino, -N(CH₃)₂) would create a powerful "push-pull" electronic system, which is known to significantly enhance NLO response.

Extending the π-Conjugated System: Inserting additional conjugated units (like thiophene (B33073) or vinyl groups) between the phenyl rings and the acrylic core can increase the delocalization of electrons, which often leads to improved NLO performance and a red-shift in optical absorption. nih.govmdpi.com

Computational Modeling: The use of Density Functional Theory (DFT) and other computational methods will be indispensable for predicting the properties of newly designed molecules before their synthesis. researchgate.net These calculations can estimate key parameters like the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the molecular hyperpolarizability (β), which is a measure of NLO activity. nih.govresearchgate.net

| Modification Strategy | Example Derivative Structure | Predicted Effect | Target Application |

|---|---|---|---|

| Introduce Electron Donor | 2-(4-aminophenyl)-3-(4-nitrophenyl)acrylic acid | Decreased HOMO-LUMO gap, increased hyperpolarizability (β). | Second-order NLO materials. |

| Extend Conjugation | 2,3-Bis(4-nitrostyryl)acrylic acid | Red-shifted absorption, potentially higher third-order NLO response (γ). | Optical limiting, all-optical switching. |

| Form Amide/Ester | N-alkyl-2,3-Bis{4-nitrophenyl}acrylamide | Alters solubility and potential for polymer integration. | Functional polymers. |

Integration into Multifunctional Materials and Advanced Device Architectures

The ultimate goal of studying this compound and its derivatives is to integrate them into functional materials and devices. The inherent properties of this molecular system open up several promising avenues.

Advanced Polymers: Cinnamic acid derivatives are valuable building blocks for high-performance polymers such as polyesters and polyamides. researchgate.net Polymerizing derivatives of this compound could yield materials with high thermal stability, specific photo-responsive behaviors (due to the potential for E-Z isomerization or [2+2] cycloaddition of the double bond), and unique optical properties. researchgate.net

Supramolecular Materials: Leveraging the reliable hydrogen-bonding of the carboxylic acid group is a key strategy for bottom-up material design. mdpi.com This can be used to construct:

Hydrogels: By copolymerizing with hydrophilic monomers, the hydrogen-bonding units can act as physical cross-links, leading to the formation of "smart" hydrogels that respond to stimuli like pH or temperature. newswise.com

Liquid Crystals: The rigid, rod-like nature of the hydrogen-bonded dimer could be exploited to create liquid crystalline phases, which are essential for display technologies and sensors. nih.gov

Sensing Applications: Hyperbranched polymers functionalized with recognition units have been shown to be effective fluorescent probes for detecting 4-nitrophenol, a common environmental pollutant. acs.org Materials based on the this compound core could be designed for similar selective sensing applications, where the electronic properties of the system change upon binding to a target analyte.

The combination of predictable self-assembly through hydrogen bonding and the tunable optoelectronic properties from the nitrophenyl groups makes this class of compounds a rich field for future materials science innovation. rug.nl

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-nitrobenzaldehyde |

| 4-nitrophenylacetic acid |

| Piperidine |

| Pyridine |

| Triethylamine (B128534) |

| Pyrrolidine |

| Boric Acid |

| (E)-2,3-Bis(4-methoxyphenyl)acrylic acid |

| Thiophene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.